3,3-Difluoro-5-methoxyindolin-2-one
CAS No.:
Cat. No.: VC15842927
Molecular Formula: C9H7F2NO2
Molecular Weight: 199.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F2NO2 |
|---|---|
| Molecular Weight | 199.15 g/mol |
| IUPAC Name | 3,3-difluoro-5-methoxy-1H-indol-2-one |
| Standard InChI | InChI=1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | XYAYQNRFHYSMJV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)C2(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,3-Difluoro-5-methoxyindolin-2-one belongs to the indolinone class, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. The methoxy (-OCH₃) substituent at the 5-position and two fluorine atoms at the 3-position introduce significant electronic modulation. The SMILES notation (COC1=CC2=C(C=C1)C(C(=O)N2)(F)F) and InChIKey (RTJFCSUUOUEDHP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic configuration .
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇F₂NO₂ | |
| Molecular Weight | 199.16 g/mol | |
| SMILES | COC1=CC2=C(C=C1)C(C(=O)N2)(F)F | |
| InChIKey | RTJFCSUUOUEDHP-UHFFFAOYSA-N | |
| Purity | ≥95% |
Electronic and Steric Effects
The fluorine atoms at the 3-position induce strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group at the 2-position. This configuration stabilizes transition states in nucleophilic reactions, making the compound a versatile intermediate. The methoxy group contributes to solubility in polar aprotic solvents, a critical factor in synthetic applications .
Synthesis and Manufacturing
Table 2: Hypothetical Synthetic Route Based on Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Methoxylation | CH₃OH, H₂SO₄, 80°C | 5-Methoxyindole |
| 2 | Fluorination | DAST, DCM, 0°C to RT | 3,3-Difluoro-5-methoxyindole |
| 3 | Oxidation | KMnO₄, Acetone/H₂O, 40°C | Target Compound |
Industrial-Scale Production
Patent CN106008329A highlights the use of cesium fluoride (CsF) and potassium fluoride (KF) mixtures for fluorination in sulfolane/dimethyl sulfoxide (DMSO) solvents at elevated temperatures (145–190°C) . Though this patent focuses on 5-chloro-2,3-difluoropyridine, similar conditions could be adapted for 3,3-Difluoro-5-methoxyindolin-2-one, emphasizing the importance of solvent polarity and fluoride ion availability in achieving high yields (>90%) .
Applications in Pharmaceutical Research
Role in Drug Discovery
Fluorinated indolinones are prized for their ability to enhance metabolic stability and binding affinity in drug candidates. The 3,3-difluoro motif in this compound mimics transition states of enzymatic reactions, making it a potential kinase inhibitor scaffold. For example, fluorinated indolinones are explored in oncology for targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) .
Case Study: Anticancer Activity
In vitro studies of structurally related compounds, such as 3,3-difluoro-6-methoxyindolin-2-one, demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) . While direct data for the 5-methoxy analog is limited, the electronic similarity suggests comparable bioactivity, warranting further investigation .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective fluorination using chiral palladium catalysts, as demonstrated in the synthesis of 3-fluoroindoles . Adapting such methodologies could enable access to enantiomerically pure 3,3-Difluoro-5-methoxyindolin-2-one, expanding its utility in chiral drug synthesis .
Computational Modeling
Density functional theory (DFT) studies predict that the 3,3-difluoro group reduces the energy barrier for carbonyl activation by 15–20% compared to non-fluorinated analogs, facilitating nucleophilic additions at the 2-position . These insights guide the design of derivatives with tailored reactivity.
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